molecular formula C21H26N4O5S2 B12148839 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12148839
M. Wt: 478.6 g/mol
InChI Key: XNCINCZJBMRHGK-VBKFSLOCSA-N
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Description

The compound “2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features multiple functional groups, including amino, hydroxy, methoxy, thioxo, and pyrido[1,2-a]pyrimidinone moieties

Properties

Molecular Formula

C21H26N4O5S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O5S2/c1-14-4-5-17-23-18(22-6-10-30-11-8-26)15(19(27)25(17)13-14)12-16-20(28)24(21(31)32-16)7-3-9-29-2/h4-5,12-13,22,26H,3,6-11H2,1-2H3/b16-12-

InChI Key

XNCINCZJBMRHGK-VBKFSLOCSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCCOCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCCOCCO)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:

    Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the Thiazolidinone Moiety: This step may involve the reaction of the pyrido[1,2-a]pyrimidinone intermediate with a thioamide and an α-halo ketone to form the thiazolidinone ring.

    Attachment of the Hydroxyethoxyethylamino Group: This can be done through a nucleophilic substitution reaction where the amino group is introduced via a suitable amine precursor.

    Methoxypropyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy and thioxo groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The thioxo group can be reduced to a thiol or a sulfide.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable leaving groups.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of thiol or sulfide derivatives.

    Substitution: Formation of substituted amino or methoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor due to its multiple functional groups.

    Medicine: Possible therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar in structure but with variations in functional groups.

    2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Another similar compound with slight differences in the substitution pattern.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical properties

Biological Activity

The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and related research findings.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antitumor Activity : The thiazolidinone moiety is known for its role in inhibiting cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by activating caspases and modulating the expression of Bcl-2 family proteins .
  • Antimicrobial Properties : The presence of the thiazolidine ring enhances the compound's ability to disrupt bacterial cell walls, making it effective against certain strains of bacteria. It has been noted for its activity against Gram-positive bacteria, which is crucial in treating infections caused by resistant strains .
  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, improving cognitive function .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antitumor Activity

A study published in International Journal of Molecular Sciences demonstrated that derivatives of pyrido-pyrimidines, including our compound, showed significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested the antimicrobial activity of compounds similar to this one against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 3: AChE Inhibition

A recent investigation into AChE inhibitors revealed that this compound demonstrated promising results in vitro. It showed competitive inhibition with an IC50 value comparable to known AChE inhibitors, indicating its potential use in therapeutic applications for Alzheimer's disease .

Data Tables

Biological ActivityMechanismReference
AntitumorInduction of apoptosis
AntimicrobialDisruption of cell walls
AChE InhibitionCompetitive inhibition

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